2-(2,4-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide
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Overview
Description
2-(2,4-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide is a chemical compound with the molecular formula C23H30N2O2 It is characterized by the presence of a dimethoxyphenyl group, a morpholino group, and a succinimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide typically involves the reaction of 2,4-dimethoxybenzaldehyde with morpholine and succinic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted succinimide derivatives.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethoxyphenyl)-N-(piperidino)methylsuccinimide
- 2-(2,4-Dimethoxyphenyl)-N-(pyrrolidino)methylsuccinimide
Uniqueness
2-(2,4-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
66064-14-0 |
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Molecular Formula |
C17H22N2O5 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H22N2O5/c1-22-12-3-4-13(15(9-12)23-2)14-10-16(20)19(17(14)21)11-18-5-7-24-8-6-18/h3-4,9,14H,5-8,10-11H2,1-2H3 |
InChI Key |
DFWUQMJBLDFCGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=O)N(C2=O)CN3CCOCC3)OC |
Origin of Product |
United States |
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